molecular formula C6H19N2O9P B13726090 D-Myo-Inositol-4-phosphate ammonium salt

D-Myo-Inositol-4-phosphate ammonium salt

Cat. No.: B13726090
M. Wt: 294.20 g/mol
InChI Key: HULWABRHGYHABN-FGPSAQHISA-N
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Description

The compound with the chemical identifier “69256-52-6 free base” is known as D-myo-Inositol 4-monophosphate ammonium salt. It belongs to the inositol phosphate molecular family and has a molecular formula of C₆H₁₃O₉P•xNH₃. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol 4-monophosphate ammonium salt involves the phosphorylation of myo-inositol. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol 4-monophosphate ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-myo-Inositol 4-monophosphate ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.

    Biology: Plays a role in cellular signaling pathways and is used to study inositol phosphate metabolism.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. In cellular signaling, it acts as a secondary messenger, modulating various biological processes. The phosphate group is crucial for its binding to target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • D-myo-Inositol 1-monophosphate dipotassium salt
  • D-myo-Inositol 1,4,5-trisphosphate trisodium salt
  • D-myo-Inositol 1,3,4,5-tetrakis (phosphate) ammonium salt

Uniqueness

D-myo-Inositol 4-monophosphate ammonium salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This distinct structural feature imparts unique biochemical properties and makes it valuable for studying specific signaling pathways and metabolic processes .

Properties

Molecular Formula

C6H19N2O9P

Molecular Weight

294.20 g/mol

IUPAC Name

diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1

InChI Key

HULWABRHGYHABN-FGPSAQHISA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+]

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+]

Origin of Product

United States

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